molecular formula C12H14N2S B1669654 Cymiazole CAS No. 61676-87-7

Cymiazole

Cat. No. B1669654
CAS RN: 61676-87-7
M. Wt: 218.32 g/mol
InChI Key: YUAUPYJCVKNAEC-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymiazole is an iminophenyl thiazolidine derivative that is active against acari (mites and ticks) . It is a veterinary drug used as an ectoparasiticide . It is also used to control Varroa mites in honeybees .


Molecular Structure Analysis

This compound has a molecular formula of C12H14N2S . Its average mass is 218.318 Da and its monoisotopic mass is 218.087769 Da .


Physical And Chemical Properties Analysis

This compound is a crystalline substance . It has a melting point range of 42 - 46 °C . It is moderately soluble in water and volatile .

Scientific Research Applications

1. Genotoxic Effects on Human Lymphocytes

Research conducted by Zoran et al. (2003) and Stanimirović et al. (2005) revealed that cymiazole hydrochloride, used in beekeeping as an acaricide, significantly increases mitotic and proliferation indices in human lymphocytes, indicating a potential genotoxic effect. This raises concerns about the consumption of bee products containing this compound hydrochloride residues, especially for those predisposed to malignant diseases (Zoran et al., 2003), (Stanimirović et al., 2005).

2. Analytical Method Development for this compound Detection

Cabras et al. (1993) and Sherma & McGinnis (1995) have contributed to the development of analytical methods for detecting this compound residues in honey. These methods include liquid chromatography and high-performance liquid chromatography, which are crucial for ensuring the safety of honey consumption (Cabras et al., 1993), (Sherma & McGinnis, 1995).

3. Environmental Distribution and Stability

The research by Eyrich & Ritter (1990) and Corta et al. (2000) focused on the environmental distribution and stability of this compound. Eyrich & Ritter examined its distribution in the honeybee's body, while Corta et al. studied its degradation in aqueous media, finding this compound to be stable across a range of pH levels. These studies are significant for understanding how this compound interacts with its environment and its long-term effects on bee colonies and potentially, on human consumption of bee products (Eyrich & Ritter, 1990), (Corta et al., 2000).

4. Impact on Non-Target Species

Kryger et al. (2006) explored the impact of this compound on non-target species, particularly its effects on dung beetles, which are crucial for maintaining healthy ecosystems. Their study showed that this compound, in a spray formulation, did not significantly affect the survival and reproduction of dung beetles, indicating a potentially lower environmental impact compared to other formulations (Kryger et al., 2006).

5. Role in Cytochrome P450 Pathways

Research on cytochrome P450 pathways, including studies by Hillig et al. (2003) and Tortorici et al. (2006), provides insight into the broader implications of this compound and related compounds on human health. These studies contribute to a deeper understanding of how such compounds interact with essential biochemical pathways in the human body (Hillig et al., 2003), (Tortorici et al., 2006)

Mechanism of Action

Target of Action

Cymiazole is an antiparasitic active ingredient used in veterinary medicine, primarily against external parasites such as lice, mites, and ticks . It is particularly effective against acari (mites and ticks) . The primary targets of this compound are the octopamine receptors in the arthropod nervous system .

Mode of Action

This compound’s mode of action is similar to that of amitraz . It acts as an antagonist on the octopamine receptors of nerve cells in the brain . This interaction causes the parasites to become hyperexcited, leading to paralysis and eventually death .

Biochemical Pathways

This compound, being an agonist of the octopamine receptors, causes an increase in nervous activity, reduction of feeding, and disruption of reproductive behavior in the parasites . Octopamine, a neurotransmitter, neuromodulator, or even a circulating neurohormone in insects, is involved in energy mobilization and stress responses . It modulates muscle contraction and controls the release of adipokinetic hormone .

Pharmacokinetics

The pharmacokinetics of this compound involves its application either topically as a drip-on onto the bee-ways or orally mixed into the winter feed of the bees . Doses of twice 100-350 mg this compound hydrochloride per hive (25-35 mg/occupied bee-way) at a 7-day interval are recommended for topical administration . In the winter feed, approximately 500 - 700 mg this compound hydrochloride is administered per hive (50-70 mg/occupied bee-way) .

Result of Action

The result of this compound’s action is the effective control of external parasites in livestock. It shows a good killing effect and inhibits viable egg production . It also has a pronounced detaching effect on ticks .

Action Environment

This compound is moderately soluble in water and volatile . It is moderately toxic to mammals and may bioaccumulate . It is an eye and skin irritant . It shows a moderate level of toxicity to birds, fish, and honeybees . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Cymiazole is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves .

Biochemical Analysis

Biochemical Properties

Cymiazole interacts with the octopamine receptors in the arthropod nervous system . This interaction leads to an increase in nervous activity, reduction of feeding, and disruption of reproductive behavior . The compound is also known to exert ovicidal effects in insects and acari .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In mice, oral administration of this compound hydrochloride prolonged the barbiturate sleeping time by 500% at the lowest dose tested (600 mg/kg bw) . It also delayed pentetrazol and strychnine induced convulsions and decreased motor activity in mice .

Molecular Mechanism

This compound’s mechanism of action is primarily through its interaction with octopamine receptors in the arthropod nervous system . This interaction leads to an increase in nervous activity, which in turn disrupts normal feeding and reproductive behavior . Additionally, this compound has been shown to exert ovicidal effects in insects and acari .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in mice, the prolongation of barbiturate sleeping time induced by this compound hydrochloride was observed to be 500% at the lowest dose tested (600 mg/kg bw), indicating a significant temporal effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, oral administration of this compound hydrochloride at a dose of 1200 mg/kg bw significantly decreased body temperature, but not at a dose of 600 mg/kg bw .

Metabolic Pathways

The major metabolic pathways of this compound involve oxidation of the 4-methyl group leading to the corresponding benzoic acid derivatives . These derivatives may also be conjugated with glycine .

Transport and Distribution

This compound is moderately soluble in water and volatile . It does not tend to be persistent in soil systems but may be in some water systems . It is not susceptible to hydrolysis . It is moderately toxic to mammals and may bioaccumulate .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAUPYJCVKNAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058143
Record name Cymiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61676-87-7
Record name Cymiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cymiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cymiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methyl-3H-thiazol-2-ylidene)-2,5-xylidine
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Record name CYMIAZOLE
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Synthesis routes and methods

Procedure details

19.4 g (0.1 mole) of N-2,4-xylyl-N'-methyl-thiourea and 15.2 g (0.1 mole) of chloroacetaldehyde-diethylacetal in 150 ml of 2N aqueous hydrochloric acid are refluxed for 1 hour. The clear light-yellow solution is subsequently cooled to room temperature; it is rendered slightly alkaline with 30% aqueous medium hydroxide solution, and extracted with ether. The ether extract is washed with water, dried with sodium sulphate and filtered, and the ether is then distilled off. The oily residue is distilled; b.p. 132°-134° C/0.3 Torr; yield: 20.2 g = 92% of theory.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cymiazole hydrochloride?

A1: The molecular formula of this compound hydrochloride is C12H16ClN3S, and its molecular weight is 273.8 g/mol.

Q2: Is there any spectroscopic data available for this compound hydrochloride?

A2: While the provided research papers don't delve into detailed spectroscopic data, several analytical methods, including HPLC-UV [], GC-MS [, ], and LC-MS/MS [], have been employed for its detection and quantification.

Q3: How stable is this compound hydrochloride in honey?

A3: Studies indicate that this compound hydrochloride degrades relatively rapidly in honey. One study found that residues in unsealed honey decreased from an average of 2.45 ppm to 0.14 ppm over 112 days. []

Q4: Are there any specific challenges in analyzing this compound hydrochloride residues in bee products?

A4: Yes, the complex matrices of bee products, particularly honey and beeswax, pose analytical challenges. These matrices contain various compounds like sugars, fatty acids, and hydrocarbons that can interfere with this compound hydrochloride analysis. [, ]

Q5: What analytical methods are commonly used for detecting and quantifying this compound hydrochloride in honey?

A5: Several analytical techniques have been employed for this compound hydrochloride analysis in honey, including:

  • Liquid Chromatography (HPLC) with UV detection [, , ]: This method offers good sensitivity and selectivity for this compound analysis.
  • Gas Chromatography-Mass Spectrometry (GC-MS) [, ]: This technique provides high sensitivity and selectivity, enabling the identification and quantification of this compound hydrochloride even at trace levels.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []: This highly sensitive and selective method is particularly useful for complex matrices like honey, allowing for accurate quantification even at very low concentrations.

Q6: How are the analytical methods for this compound hydrochloride validated?

A6: Validation of analytical methods for this compound hydrochloride typically involves assessing parameters like:

    Q7: What are the potential genotoxic effects of this compound hydrochloride?

    A7: Studies using human lymphocytes have shown that this compound hydrochloride can induce sister chromatid exchanges (SCEs), indicating potential DNA damage. []

    Q8: What are the potential health risks associated with this compound hydrochloride residues in bee products?

    A8: While the research on long-term effects is limited, the genotoxic potential of this compound hydrochloride raises concerns about potential health risks, particularly for individuals with a predisposition to malignant diseases. [] Strict adherence to withdrawal periods after this compound hydrochloride treatment in beekeeping is crucial to minimize residues in honey and other bee products. []

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